molecular formula C22H18N4O3S B6553479 5-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040645-90-6

5-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6553479
CAS RN: 1040645-90-6
M. Wt: 418.5 g/mol
InChI Key: DFPQFRLMIWFRGC-UHFFFAOYSA-N
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Description

5-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is 418.10996162 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Homologous Recombination (HR) Regulation

The compound BRD-K65537510-001-01-9 (AKOS005006788) has been associated with homologous recombination (HR), a crucial process for DNA double-strand break repair and genomic stability maintenance. Specifically, a bromodomain-containing protein called BRD9 interacts with RAD54, a key player in HR. Following DNA damage, the bromodomain of BRD9 binds to acetylated K515 on RAD54, facilitating its interaction with RAD51. This interaction is essential for HR, which is relevant both for normal cellular function and cancer therapy. In ovarian cancer, BRD9 overexpression has been observed, and depleting BRD9 sensitizes cancer cells to certain chemotherapeutic agents like olaparib and cisplatin .

Ribosome Biogenesis and Multiple Myeloma Survival

BRD9 is a component of the noncanonical SWI/SNF (ncSWI/SNF) chromatin-remodeling complex. In multiple myeloma (MM) cells, BRD9 plays a critical role in ribosome biogenesis and cell survival. Given its tumor-promoting role in various cancers, understanding BRD9’s function is essential for therapeutic strategies .

Behavior Assessment for Bovine Respiratory Disease (BRD) Diagnosis

Bovine respiratory disease (BRD) significantly impacts dairy calves. Researchers have explored behavior assessment as a diagnostic tool for identifying calves with BRD early. Early detection improves outcomes for affected animals, and understanding behavioral changes can aid in timely diagnosis .

MicroRNA-4287 (miR-4287) in Prostate Cancer

MicroRNA-4287 (miR-4287) has emerged as a novel tumor suppressor in prostate cancer. It distinguishes prostate cancer from normal tissue with high specificity. Ectopic overexpression of miR-4287 inhibits epithelial-to-mesenchymal transition (EMT) by directly repressing SLUG and the stem cell marker CD44. This miRNA holds diagnostic and therapeutic potential for preventing advanced, metastatic prostate cancer .

Linoleate Oxygenase Activity Inhibition via Indole and Imidazole Derivatives

Substituted indole and imidazole derivatives have been investigated for their inhibitory effects on rabbit ALOX15 (a lipid peroxidizing enzyme). These compounds exhibit substrate-specific inhibition. While indole derivatives are potent inhibitors, substituted imidazoles induce weaker effects. Understanding the molecular basis for this allosteric inhibition is critical for pharmacological research .

Biological Activity of Poly-Methoxylated Flavonoids

The compound 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxychromen-4-one (F3382-4287) is a highly biologically active poly-methoxylated flavonoid. It possesses anti-inflammatory, antiproliferative, and antioxidant properties. Additionally, it prevents hemorrhagic cystitis induced by certain chemotherapeutic agents in rats .

properties

IUPAC Name

5-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-14-18(23-21(29-14)15-5-7-16(28-2)8-6-15)13-25-9-10-26-19(22(25)27)12-17(24-26)20-4-3-11-30-20/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPQFRLMIWFRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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